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Bicyclo[2.2.1]heptane-2,3-diol

Cat. No.: B1652468
CAS No.: 14440-78-9
M. Wt: 128.17 g/mol
InChI Key: HNMVZUWXQLASRL-UHFFFAOYSA-N
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Description

Structural Framework and Nomenclature within Bicyclic Systems

Bicyclo[2.2.1]heptane-2,3-diol belongs to the class of bicyclic compounds, which are molecules containing two fused rings. The nomenclature "bicyclo[2.2.1]heptane" indicates a bicyclic structure with a total of seven carbon atoms. The numbers within the brackets, [2.2.1], denote the number of carbon atoms on the bridges connecting the two bridgehead carbons. In this case, there are two bridges of two carbons each and one bridge of a single carbon atom. wikipedia.org The name norbornane (B1196662) is a trivial name for bicyclo[2.2.1]heptane, derived from bornane, a related terpenoid. The prefix "nor-" signifies the removal of methyl groups from the parent bornane structure. wikipedia.org The "-2,3-diol" suffix specifies the presence of two hydroxyl (-OH) groups located at positions 2 and 3 of the bicyclic framework.

The rigid and strained nature of the bicyclo[2.2.1]heptane skeleton is a defining feature. This rigidity arises from the bridged structure, which restricts conformational flexibility compared to monocyclic systems like cyclohexane. This conformational lock is instrumental in controlling the stereochemical outcomes of reactions involving this scaffold.

Stereochemical Considerations and Isomeric Forms of this compound

The presence of multiple chiral centers in this compound gives rise to a variety of stereoisomers. The spatial arrangement of the hydroxyl groups relative to the bicyclic framework is a key determinant of the molecule's properties and reactivity.

In the context of bicyclic systems like norbornane, the terms endo and exo are used to describe the relative stereochemistry of substituents. These descriptors are crucial for distinguishing between diastereomers.

Exo: A substituent is termed exo when it is located on the same side of the six-membered ring as the one-carbon bridge (C7).

Endo: Conversely, a substituent is endo if it is on the opposite side of the six-membered ring from the one-carbon bridge. slideshare.netumich.edu

For this compound, this leads to three possible diastereomers based on the orientation of the two hydroxyl groups:

exo,exo-Bicyclo[2.2.1]heptane-2,3-diol: Both hydroxyl groups are in the exo position.

endo,endo-Bicyclo[2.2.1]heptane-2,3-diol: Both hydroxyl groups are in the endo position.

exo,endo-Bicyclo[2.2.1]heptane-2,3-diol: One hydroxyl group is in the exo position, and the other is in the endo position.

The relative stability of these isomers can be influenced by steric interactions. Generally, the exo position is less sterically hindered than the endo position, which can lead to the thermodynamic preference for exo products in some reactions. umich.edu

The presence of chiral centers at positions 1, 2, 3, and 4 in the bicyclo[2.2.1]heptane ring system means that this compound can exist as multiple stereoisomers. Specifically, with four stereocenters, a theoretical maximum of 2^4 = 16 stereoisomers is possible. umich.edu These stereoisomers are related as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

The different diastereomers (exo,exo, endo,endo, and exo,endo) will have distinct physical and spectroscopic properties. For instance, the coupling constants observed in their ¹H NMR spectra can be used to differentiate between exo and endo protons due to the differing dihedral angles with the bridgehead protons. umich.edu Each of these diastereomers, being chiral, can exist as a pair of enantiomers. For example, there is (+)- and (-)-exo,exo-bicyclo[2.2.1]heptane-2,3-diol. The separation of these enantiomers is often achieved through techniques involving chiral resolving agents or chiral chromatography.

Historical Context and Evolution of Research on Norbornane Diols

Research into norbornane and its derivatives has a rich history, driven by the unique structural and stereochemical features of this bicyclic system. The initial synthesis of norbornane was achieved through the reduction of norcamphor. wikipedia.org The study of norbornane diols gained momentum with the development of stereoselective synthetic methods that allowed for the preparation of specific isomers.

Early research often focused on the Diels-Alder reaction as a primary route to the norbornene skeleton, the unsaturated precursor to norbornane diols. The stereochemical outcome of this reaction, particularly the preference for the endo product under kinetic control, has been a subject of extensive study. umich.edu

In subsequent decades, the focus of research expanded to include the synthesis and application of various norbornane diols. For example, the synthesis of cis,exo-2,3-norbornanediol and cis,endo-2,3-norbornanediol has been reported, with these compounds serving as precursors for further chemical transformations. The development of methods for the stereoselective dihydroxylation of norbornene, using reagents like osmium tetroxide or potassium permanganate, was a significant advancement in accessing specific diol isomers.

More recently, research on norbornane diols has been driven by their potential applications in materials science. Their rigid structure can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength. utexas.edu Furthermore, the chirality of norbornane diols has been exploited in the development of ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Compound Information

Compound Name
This compound
Norbornane-2,3-diol
Bicyclo[2.2.1]heptane
Norbornane
Bornane
Cyclohexane
exo,exo-Bicyclo[2.2.1]heptane-2,3-diol
endo,endo-Bicyclo[2.2.1]heptane-2,3-diol
exo,endo-Bicyclo[2.2.1]heptane-2,3-diol
Norbornene
cis,exo-2,3-Norbornanediol
cis,endo-2,3-Norbornanediol
Osmium tetroxide
Potassium permanganate
Norcamphor

Physicochemical Properties of this compound Isomers

Property(1S,2R,3S,4S)-bicyclo[2.2.1]heptane-2,3-diolGeneral this compound
Molecular Formula C₇H₁₂O₂ mdpi.comC₇H₁₂O₂ nih.gov
Molecular Weight 128.17 g/mol nih.gov128.17 g/mol nih.gov
IUPAC Name (1S,2R,3S,4S)-bicyclo[2.2.1]heptane-2,3-diol nih.govThis compound nih.gov
SMILES C1C[C@H]2C[C@H]1C@HO nih.govC1CC2CC1C(C2O)O
InChIKey HNMVZUWXQLASRL-ZTYPAOSTSA-N nih.govHNMVZUWXQLASRL-UHFFFAOYSA-N
XLogP3 0.1 nih.govNot Available
Hydrogen Bond Donor Count 2 nih.gov2
Hydrogen Bond Acceptor Count 2 nih.gov2
Rotatable Bond Count 2 nih.gov2
Exact Mass 128.083729621 g/mol nih.gov128.083729621 g/mol
Monoisotopic Mass 128.083729621 g/mol nih.gov128.083729621 g/mol
Topological Polar Surface Area 40.5 Ų nih.gov40.5 Ų
Heavy Atom Count 9 nih.gov9
Complexity 110 nih.gov110

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B1652468 Bicyclo[2.2.1]heptane-2,3-diol CAS No. 14440-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-4-1-2-5(3-4)7(6)9/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMVZUWXQLASRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871962
Record name Bicyclo[2.2.1]heptane-2,3-diol
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14440-78-9
Record name Bicyclo[2.2.1]heptane-2,3-diol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)heptane-2,3-diol
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Record name Bicyclo[2.2.1]heptane-2,3-diol
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Record name Bicyclo[2.2.1]heptane-2,3-diol
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Synthetic Methodologies for Bicyclo 2.2.1 Heptane 2,3 Diol and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of bicyclo[2.2.1]heptane-2,3-diol often involve the introduction of hydroxyl groups onto the pre-formed bicyclo[2.2.1]heptene (norbornene) skeleton or the construction of the bicyclic system with latent hydroxyl functionalities.

Oxidative Dihydroxylation Reactions

The direct dihydroxylation of the double bond in norbornene is a common strategy to produce this compound. The stereochemical outcome of this reaction is typically exo, as the bulky bridged structure hinders the approach of reagents from the endo face. Various oxidizing agents can be employed for this transformation.

Classic methods include the use of osmium tetroxide (OsO₄) for syn-dihydroxylation, which selectively adds two hydroxyl groups across the double bond. A more cost-effective and less toxic alternative involves using hydrogen peroxide (H₂O₂) in a solvent like acetic acid, followed by saponification. Research has also explored the use of non-heme iron complexes to catalyze stereoselective oxidation, including the dihydroxylation of norbornene, offering a way to tune selectivity by altering reaction conditions such as the solvent. lookchem.com Another approach involves the use of trimethylamine (B31210) N-oxide as an oxidant in the presence of pyridine. unibe.ch The selective dihydroxylation of the electron-rich double bond in related bicyclic adducts has been shown to proceed with total exo-face stereoselectivity. acs.org

Table 1: Oxidative Dihydroxylation of Norbornene

Reagent System Solvent/Conditions Product Yield Reference(s)
Osmium Tetroxide (OsO₄) / H₂O₂ Not specified exo,exo-Bicyclo[2.2.1]heptane-2,3-diol Not specified
Hydrogen Peroxide (35%) / Acetic Acid 50°C, followed by NaOH saponification exo,exo-Bicyclo[2.2.1]heptane-2,3-diol Not specified
Trimethylamine N-oxide dihydrate / Pyridine t-BuOH/H₂O exo-Bicyclo[2.2.1]heptane-2,3-diol Not specified unibe.ch
Non-heme Iron Complexes Various solvents This compound Selectivity varies lookchem.com

Diels-Alder Reactions and Subsequent Hydrolysis

A highly effective and frequently employed route to this compound involves a [4+2] cycloaddition, or Diels-Alder reaction, followed by a simple hydrolysis step. The most common precursors are cyclopentadiene (B3395910), acting as the diene, and vinylene carbonate, serving as the dienophile.

This reaction constructs the bicyclo[2.2.1]hept-5-ene ring system with a carbonate group at the 2 and 3 positions. The subsequent hydrolysis of the cyclic carbonate ester readily yields the corresponding cis-diol. This method is advantageous as it utilizes readily available starting materials. mdpi.com An improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione, a related derivative, starts from bicyclo[2.2.1]hept-5-ene-2,3-diol prepared via this Diels-Alder/hydrolysis sequence, achieving a 78% total yield for the two steps. mdpi.com

Table 2: Diels-Alder Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-diol

Diene Dienophile Reaction Steps Overall Yield Reference(s)

Enantioselective Synthetic Routes to this compound Isomers

Accessing specific enantiomers of this compound is critical for applications in asymmetric synthesis and medicinal chemistry. Several strategies have been developed to achieve this, including biocatalysis, organocatalysis, and the use of chiral auxiliaries.

Enzyme-Catalyzed Methodologies (e.g., Lipase-Catalyzed Transesterifications)

Enzymes, particularly lipases, are powerful tools for the kinetic resolution of racemic diols and their derivatives. metu.edu.tr These biocatalysts can exhibit high regio- and enantioselectivity, allowing for the separation of enantiomers.

Lipase-catalyzed enantioselective hydrolysis of racemic diacetates, such as 2,5-diacetoxybicyclo[2.2.1]heptane, can yield optically active monoacetates and unreacted diacetates. rsc.org Similarly, lipase-catalyzed transesterifications are effective. For instance, the enantioselective acylation of racemic bicyclo[2.2.1]heptane-2,5-diol using a lipase (B570770) from Candida antarctica (Lipase YS) and an acyl donor like phenyl acetate (B1210297) produces the monoacetate and leaves the unreacted diol in optically active forms. researchgate.net A new route to enantiopure (+)- and (-)-bicyclo[2.2.1]heptan-syn-2,7-diol has been developed using lipase-catalyzed transesterification, achieving excellent yields and enantiomeric excess up to 99%. researchgate.net

Table 3: Lipase-Catalyzed Resolution of Bicyclo[2.2.1]heptane Diol Derivatives

Substrate Enzyme Reaction Type Products Enantiomeric Excess (e.e.) Reference(s)
(±)-2,7-Diacetoxybicyclo[2.2.1]heptane Lipase Hydrolysis Optically active monoacetates and diacetates High researchgate.net
(±)-Bicyclo[2.2.1]heptane-2,5-diol Lipase YS Transesterification (Acylation) Optically active monoacetates and diols High researchgate.net
(±)-2,5-Diacetoxybicyclo[2.2.1]heptane Pig Liver Esterase, Lipase (Aspergillus niger) Hydrolysis Optically active monoacetates and diacetates High rsc.org

Organocatalytic Approaches for Bicyclo[2.2.1]heptane Scaffolds

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules without the need for metal catalysts. This approach has been successfully applied to the construction of the bicyclo[2.2.1]heptane framework.

An organocatalytic formal [4+2] cycloaddition reaction has been developed to provide rapid access to a wide range of functionalized bicyclo[2.2.1]heptane-1-carboxylates in good yields and with excellent enantioselectivity. rsc.org This method uses simple starting materials under mild conditions, often employing chiral amines or their derivatives as catalysts to control the stereochemical outcome. These carboxylates can then be further transformed into other functionalized derivatives, including diols. The bicyclo[2.2.1]heptane scaffold itself is a key feature in various natural products and provides a basis for asymmetric synthesis and catalysis. rsc.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed.

This strategy is widely used in asymmetric Diels-Alder reactions to generate chiral bicyclo[2.2.1]heptane derivatives. rsc.org Well-known chiral auxiliaries like bornanesultam are used to direct the approach of the reacting partners, leading to a high degree of stereocontrol. rsc.org For example, chiral oxazolidinones have been used as auxiliaries in photocycloaddition reactions to produce enantioenriched bicyclo[3.2.0]heptane derivatives, a strategy that highlights the potential for controlling stereochemistry in the formation of bicyclic systems. mdpi.com The rigid bicyclic framework of some diols can itself act as a chiral auxiliary in transition-metal catalyzed reactions once it has been resolved into its enantiopure forms.

Synthesis of Substituted this compound Analogues

The rigid bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) scaffold, serves as a valuable platform in medicinal chemistry and materials science. The introduction of various substituents onto the this compound core allows for the fine-tuning of its physical, chemical, and biological properties. This section details the synthetic methodologies developed for creating fluorinated, alkylated, aminated, and other complex analogues of this compound.

Synthesis of Fluorinated Norbornanediol Analogues

The incorporation of fluorine into organic molecules can significantly alter their properties, and fluorinated norbornane derivatives are of particular interest for applications such as in 157 nm photoresists. acs.org However, the synthesis of fluorinated this compound analogues is often complicated by steric and electronic effects. acs.orgnih.gov

A common route to fluorinated norbornane compounds involves the Diels-Alder reaction between cyclopentadiene and a fluorinated alkene. acs.org While norbornene is often used as a model system to develop routes to the corresponding diols, it has been found that these methods are not always directly transferable to fluorine-substituted systems, which may require alternative synthetic strategies. acs.orgutexas.edu For instance, traditional addition and radical polymerizations with highly fluorinated norbornene monomers have proven unsuccessful, leading researchers to explore condensation polymerization of fluorinated norbornanediols as an alternative pathway to obtaining fluorinated polynorbornenes. acs.orgnih.gov

Despite the challenges, a high-yielding synthesis for a specific fluorinated analogue, endo-2-exo-3-dihydroxynorbornane bearing a 5-endo-[2,2-bis(trifluoromethyl)hydroxyethyl] substituent, has been successfully developed. acs.orgnih.gov This demonstrates that with tailored approaches, complex fluorinated this compound derivatives can be accessed.

Starting MaterialsKey ReagentsProductReference
Fluorinated norbornene monomersVarious (details not specified)Fluorinated norbornanediols acs.org
Cyclopentadiene and fluorinated alkeneDiels-Alder reaction conditionsFluorinated norbornene acs.org
NorborneneNot specifiedendo-2-exo-3-dihydroxynorbornane nih.gov
Not specifiedNot specifiedendo-2-exo-3-dihydroxynorbornane bearing a 5-endo-[2,2-bis(trifluoromethyl)hydroxyethyl] substituent acs.orgnih.gov

Preparation of Alkyl and Amino-Substituted Derivatives

The synthesis of alkyl and amino-substituted bicyclo[2.2.1]heptane-2,3-diols expands the chemical space and allows for the creation of derivatives with diverse functionalities.

Alkyl-Substituted Derivatives: The introduction of alkyl groups can be achieved through various synthetic routes. For instance, 2,3-dimethylbicyclo[2.2.1]hept-2-ene can be produced by reacting 2-butene (B3427860) with cyclopentadiene to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene, which is then isomerized. google.comgoogle.com Furthermore, methods for preparing 1,7,7-trimethyl-bicyclo[2.2.1]heptane-2,3-diol have been developed, highlighting the ability to introduce multiple methyl groups to the scaffold.

Amino-Substituted Derivatives: Amino-substituted bicyclo[2.2.1]heptane diols are valuable intermediates, particularly in the synthesis of carbocyclic nucleoside analogues. researchgate.net For example, (1R,2R,3R,4R, 5R,6S)-3-Amino-5-(benzyloxy)-6-(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol has been prepared in a multi-step synthesis starting from a bicyclo[2.2.1]hept-5-ene carboxylate derivative. researchgate.net Reductive amination of bicyclo[2.2.1]heptane-2,5-diones is another key method for introducing amino groups, though the rigid structure may require high-pressure hydrogenation to overcome kinetic hurdles. The synthesis of various 3-amino-substituted benzothiadiazine oxides has been achieved through a palladium-catalyzed cascade reaction, showcasing advanced methods for creating amino-functionalized bicyclic systems. rsc.org

PrecursorKey ReactionProduct TypeExample ProductReference
2-Butene, CyclopentadieneDiels-Alder, IsomerizationAlkyl-substituted2,3-Dimethylbicyclo[2.2.1]hept-2-ene google.comgoogle.com
Bicyclo[2.2.1]hept-5-ene carboxylateMulti-step synthesisAmino-substituted(1R,2R,3R,4R, 5R,6S)-3-Amino-5-(benzyloxy)-6-(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol researchgate.net
Bicyclo[2.2.1]heptane-2,5-dioneReductive AminationDiamino-substitutedBicyclo[2.2.1]heptane-2,5-diamine

Synthesis of Benzo-Fused and Heteroatom-Containing Analogues (e.g., 7-Oxathis compound Derivatives)

The incorporation of aromatic rings and heteroatoms into the this compound structure leads to analogues with unique properties and applications, such as in the development of universal linkers for solid-phase oligonucleotide synthesis. thieme-connect.comcolab.ws

Benzo-fused 7-oxathis compound derivatives have been designed and synthesized for this purpose. thieme-connect.comcolab.wsthieme-connect.com The synthesis of the parent benzo-fused 7-oxabicyclo[2.2.1]hept-2-ene involves a Diels-Alder reaction, which is then converted to the exo-cis-glycol via dihydroxylation. thieme-connect.com This dihydroxylation can be achieved using a catalytic amount of osmium tetroxide (OsO₄) in the presence of 4-methylmorpholine (B44366) N-oxide (NMO), affording the diols in high yields (80-90%). thieme-connect.com This stereoselective dihydroxylation exclusively provides the exo-cis-glycol isomer. thieme-connect.com

Further functionalization of the benzo-fused scaffold has been explored, leading to the synthesis of dimethyl, dimethoxy, and diphenyl substituted derivatives. thieme-connect.com These novel linkers have demonstrated reactivity comparable to conventional universal linkers and exhibit enhanced structural robustness under basic conditions. thieme-connect.comcolab.ws While attempts to generate benzo-fused 7-oxa-bicyclo[2.2.1]heptane with 3-substituted phenyl dihydrofuran have been unsuccessful, other benzo-fused oxabicyclic systems have been synthesized. nih.gov

PrecursorKey Reaction/ReagentsProductYieldReference
Benzo-fused 7-oxabicyclo[2.2.1]hept-2-ene (4a)OsO₄ (cat.), NMOBenzo-fused 7-oxathis compound (5a)Not specified thieme-connect.com
Substituted benzo-fused 7-oxabicyclo[2.2.1]hept-2-enes (4b-d)OsO₄ (cat.), NMOSubstituted diols (5b-d)80-90% thieme-connect.com

Advanced Synthetic Transformations Involving this compound

This compound and its derivatives are versatile intermediates that can undergo a variety of advanced synthetic transformations to yield other valuable compounds. This section highlights two such transformations: Swern oxidation and silver-mediated alkylation.

Swern Oxidation Protocols

Swern oxidation is a widely used method for the mild oxidation of alcohols to aldehydes or ketones. In the context of bicyclo[2.2.1]heptane chemistry, it has been employed to synthesize α-diones from vicinal diols. An improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione has been developed through the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol. mdpi.comresearchgate.net

SubstrateOxidizing Agent SystemProductYieldReference
Bicyclo[2.2.1]hept-5-ene-2,3-diol (6)DMSO, Oxalyl chlorideBicyclo[2.2.1]hept-5-ene-2,3-dione (3)61% mdpi.com
Bicyclo[2.2.1]hept-5-ene-2,3-diol (6)DMSO, Trifluoroacetic anhydride (B1165640)Bicyclo[2.2.1]hept-5-ene-2,3-dione (3)73% mdpi.com
Pyrazine-fused diol (10)DMSO, Oxalyl chlorideRing-opened productNot specified mdpi.com

Silver-Mediated Alkylation Strategies

The alkylation of diols is a fundamental transformation in organic synthesis. While the Williamson ether synthesis is a common method, it can be ineffective for sterically hindered diols. In such cases, silver-mediated alkylation provides a powerful alternative. This has been demonstrated in the synthesis of norbornane bisether diguanidines, which have potential as antibacterial agents. nih.govrsc.org

The key step in this synthesis, the bisalkylation of a sterically hindered 1,2-diol on the norbornane scaffold, was unsuccessful using standard Williamson methodology. nih.govrsc.org However, the use of silver(I) oxide (Ag₂O) as a mediator successfully facilitated the bisalkylation with a small excess of alkyl halides. nih.govrsc.org This method, an adaptation of the Irvine-Purdie methylation, has been successfully applied to a range of benzyl (B1604629) halides to produce the corresponding bisether diacids after hydrolysis. rsc.org For example, using benzyl bromide, the corresponding bisether diacid was obtained in a 37% yield on a larger scale. rsc.org The use of 4-(trifluoromethyl)benzyl bromide and 3-fluorobenzyl bromide gave yields of 51% and 55% respectively for the two-step process of alkylation followed by hydrolysis. researchgate.net This silver-mediated protocol is particularly valuable for the bisalkylation of eclipsed syn-1,2-diols, a transformation for which there were no previously described methods. nih.govrsc.org

SubstrateAlkylating AgentMediatorProduct TypeYield (two steps)Reference
Norbornane diol (6)Benzyl bromideAg₂OBisether diacid (12b)37% rsc.org
Norbornane diol (6)4-(Trifluoromethyl)benzyl bromideAg₂OBisether diacid (12d)51% researchgate.net
Norbornane diol (6)3-Fluorobenzyl bromideAg₂OBisether diacid (12e)55% researchgate.net
Norbornane diol (6)4-Fluorobenzyl bromideAg₂OBisether diacid (12f)25% researchgate.net

Reactivity and Transformation of Bicyclo 2.2.1 Heptane 2,3 Diol Systems

Reactions of Hydroxyl Groups in Bicyclo[2.2.1]heptane-2,3-diol

The two hydroxyl groups on the bicyclo[2.2.1]heptane ring are key to its reactivity, allowing for oxidation to dicarbonyl compounds and derivatization for the synthesis of more complex molecules.

This compound can be oxidized to the corresponding dicarbonyl compound, bicyclo[2.2.1]heptane-2,3-dione. ontosight.ai This transformation is a critical step in the synthesis of various complex organic molecules. cymitquimica.comontosight.ai The resulting diketone is a versatile intermediate in the production of pharmaceuticals, agrochemicals, and polymers. ontosight.ai Different oxidizing agents can be employed for this reaction, with the choice of reagent influencing the reaction conditions and yield.

Table 1: Oxidation of this compound to Bicyclo[2.2.1]heptane-2,3-dione

Oxidizing Agent/SystemReaction ConditionsYield (%)Reference
Dihydrogen peroxide / dmtacn Mn complex on amorphous SiO2Acetonitrile, -0.15°C64 chemicalbook.com

This table showcases a specific method for the oxidation of this compound, highlighting the reagents, conditions, and resulting yield.

The hydroxyl groups of this compound serve as handles for derivatization, enabling the construction of intricate molecular architectures. For instance, it can be a precursor in the synthesis of conformationally locked carbocyclic nucleosides. acs.org The rigid bicyclic framework is advantageous for creating drugs that need specific shapes to interact with biological targets.

One synthetic route towards a novel carbocyclic nucleoside ring system starts with the derivatization of a related diol. Selective protection of an allylic alcohol followed by dihydroxylation yields a triol. Subsequent acetylation and other modifications lead to a key intermediate for forming the bicyclo[2.2.1]heptane ring system. acs.org

Ring System Reactivity and Rearrangements

The inherent strain in the bicyclo[2.2.1]heptane ring system makes it susceptible to ring-opening reactions and rearrangements under certain conditions.

The introduction of basic conditions can induce ring-opening reactions in derivatives of bicyclo[2.2.1]heptane. For example, the reaction of N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides with various azides under basic conditions leads to the formation of aziridine (B145994) derivatives. researchgate.net The stereochemistry of these reactions is often directed by the rigid bicyclic framework. researchgate.net

In another example, the treatment of a diol derived from allylated camphorquinone (B77051) with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a step in a multi-step synthesis, though the primary focus of the described reaction is a subsequent rearrangement. semanticscholar.org While not a direct ring-opening of the core bicyclo[2.2.1]heptane structure, it demonstrates the use of bases to facilitate transformations within these systems.

The hydration of bicyclo[2.2.1]heptene derivatives is a valuable method for producing the corresponding cyclic alcohols. google.com This process can be catalyzed by synthetic cation exchange resins. google.com Conversely, dehydration of bicyclo[2.2.1]heptane diols can occur under acidic conditions. For example, 5-arylketols derived from bicyclo[2.2.1]heptene systems can undergo dehydration. researchgate.net The specific products of these hydration and dehydration reactions depend on the starting material and the reaction conditions.

Ozonolysis of bicyclo[2.2.1]heptene derivatives can also lead to unexpected products through complex reaction pathways. For instance, the ozonolysis of a tricyclic diol derivative of bicyclo[2.2.1]heptene resulted in a ketone with the same skeleton, while an anhydride (B1165640) derivative yielded an epoxide and a bis-lactone. researchgate.net

Stereoselective Chemical Transformations

The rigid, chiral nature of the bicyclo[2.2.1]heptane scaffold makes it an excellent template for stereoselective reactions. researchgate.net The stereochemistry of the diol plays a crucial role in directing the outcome of subsequent transformations.

For example, the reduction of the C(2) carbonyl group in a camphorquinone derivative with sodium borohydride (B1222165) produces an exo, exo-diol with high stereoselectivity. semanticscholar.org The stereochemistry of this vicinal diol was confirmed by its conversion to an acetonide. semanticscholar.org This diol then undergoes a deep-seated skeletal rearrangement when treated with iodine or bromine, yielding a tricyclic ring system in a stereoselective manner. semanticscholar.org

Furthermore, the bicyclo[2.2.1]heptane moiety has been shown to exert strong stereocontrol in multicomponent reactions, sometimes leading to completely stereoselective synthetic approaches. researchgate.net This makes it a valuable scaffold for diversity-oriented synthesis. researchgate.net

Spectroscopic and Structural Characterization Techniques for Bicyclo 2.2.1 Heptane 2,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of bicyclo[2.2.1]heptane-2,3-diol, providing detailed information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the relative stereochemistry of the hydroxyl groups in this compound isomers. The spatial arrangement of the protons on the C-2 and C-3 carbons is unique for each diastereomer, leading to distinct coupling constants (J-values) that are invaluable for structural assignment. rsc.org The chemical shifts of the protons are influenced by the anisotropic effects of the bicyclic system and the presence of the hydroxyl groups.

Analysis of related bicyclic diols, such as alkane-1,3-diols, has shown that the chemical shifts of hydrogen-bonded protons correlate roughly with the O-H···O-H distances. nih.gov Computational methods, like density functional theory (DFT), can be used to calculate theoretical NMR shifts, which, despite some systematic deviations, show a strong correlation with experimental values for C-H protons. nih.gov For definitive assignments, two-dimensional NMR techniques like ¹H-¹H COSY (Correlation Spectroscopy) are employed to establish proton-proton connectivities within the molecule. nih.gov

Interactive Data Table: Representative ¹H NMR Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2/H-3Varies by isomerdd, t, or mVaries by isomer
H-1/H-4Varies by isomermVaries by isomer
H-5/H-6Varies by isomermVaries by isomer
H-7Varies by isomermVaries by isomer
OHVaries by solvent and concentrationbr s-
Note: Specific chemical shifts and coupling constants are highly dependent on the specific stereoisomer and the solvent used for analysis. The table provides a general representation.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and stereochemical relationships. The carbons bearing the hydroxyl groups (C-2 and C-3) typically resonate in the range of 60-80 ppm, with the exact shift depending on the stereoisomer.

For complex structures, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are used to distinguish between CH, CH₂, and CH₃ groups and to correlate each carbon atom with its directly attached proton(s). nih.gov This information is crucial for the unambiguous assignment of all carbon resonances in the spectrum.

Interactive Data Table: Representative ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
C-2/C-360 - 80
C-1/C-440 - 55
C-5/C-620 - 35
C-730 - 45
Note: The chemical shift ranges are approximate and can vary based on the specific isomer and experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. mdpi.com This is a critical step in confirming the identity of a synthesized or isolated compound. For this compound (C₇H₁₂O₂), the expected monoisotopic mass is approximately 128.08373 Da. nih.gov

While standard electron ionization (EI) mass spectra of diastereomeric diols are often very similar, Chemical Ionization (CI) mass spectrometry can be a powerful tool for stereochemical differentiation. rsc.org The choice of reagent gas in CI-MS can significantly influence the fragmentation patterns and the formation of adduct ions, allowing for the distinction between isomers. rsc.org

For cyclic vicinal diols, the phosphenium ion CH₃OPOCH₃⁺ has been shown to be an effective CI reagent, exhibiting high sensitivity to the stereochemistry of the diol. acs.org The different reaction product distributions observed for diastereomers provide a basis for their mass spectrometric differentiation. acs.org Another approach involves the analysis of collision-induced dissociation (CID) spectra of ammonium (B1175870) adducts ([M+NH₄]⁺), which can also reveal clear stereochemical effects. rsc.orgrsc.org

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the analysis of this compound, enabling both the assessment of its chemical purity and the challenging separation of its various stereoisomers. The rigid bicyclic structure of this diol gives rise to several isomers, including exo and endo diastereomers, each of which can exist as a pair of enantiomers. The subtle differences in the physical and chemical properties of these isomers necessitate high-resolution chromatographic methods for their effective separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and purification of this compound isomers. The separation can be approached in two primary ways: separation of diastereomers on achiral stationary phases or resolution of enantiomers on chiral stationary phases (CSPs). nih.govchromatographyonline.com

For the separation of diastereomers, such as the exo and endo forms of this compound, standard normal-phase or reversed-phase HPLC can be utilized. The different spatial arrangements of the hydroxyl groups in these isomers lead to distinct interactions with the stationary phase, allowing for their separation. For instance, in normal-phase chromatography using a silica (B1680970) gel column, the isomer with more accessible hydroxyl groups will interact more strongly with the polar stationary phase, resulting in a longer retention time.

The resolution of enantiomers requires a chiral environment, which is most commonly achieved by using a Chiral Stationary Phase (CSP). nih.govchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.gov The separation mechanism on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The choice of mobile phase, often a mixture of alkanes and alcohols like hexane/isopropanol, is critical for optimizing selectivity. sigmaaldrich.com

An alternative, though less common, indirect approach involves derivatizing the diol enantiomers with a chiral derivatizing agent to form diastereomeric products, which can then be separated on a standard achiral column. chiralpedia.comnih.gov

The following table outlines exemplary HPLC conditions, based on methods used for structurally related bicyclic compounds, that could be adapted for the analysis of this compound isomers. sielc.com

Table 1: Example HPLC Conditions for Isomer Separation of Bicyclo[2.2.1]heptane Analogs
ParameterCondition for Diastereomer Separation (endo/exo)Condition for Enantiomeric Separation
ColumnReverse Phase C18 (e.g., 4.6 mm i.d., 18 cm)Chiral Stationary Phase (e.g., Polysaccharide-based, CHIROBIOTIC)
Mobile PhaseAcetonitrile/Water or Methanol/Water mixtureHexane/Isopropanol or other non-polar/polar organic mixtures
Flow Rate0.5 - 1.5 mL/min0.5 - 1.0 mL/min
DetectorRefractive Index (RI) or UV (after derivatization)UV or Circular Dichroism (CD)
TemperatureAmbient to 40°CControlled ambient or sub-ambient for improved selectivity

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a high-resolution technique well-suited for the analysis of volatile compounds like this compound. A key consideration for analyzing diols by GC is their polarity and propensity for hydrogen bonding due to the hydroxyl groups, which can lead to poor peak shape (tailing) and reduced volatility. sigmaaldrich.com

To overcome these issues, derivatization is a common and often necessary step. The hydroxyl groups are typically converted to less polar, more volatile ethers or esters. A frequent method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces peak tailing and improves chromatographic performance. mdpi.com

The choice of capillary column is crucial for separating isomers. Non-polar columns with phases like poly(dimethylsiloxane) (e.g., DB-5, HP-5MS) or columns of intermediate polarity are often used. sigmaaldrich.comnist.gov The separation is based on differences in boiling points and interactions with the stationary phase. A programmed temperature ramp is typically employed to ensure efficient elution and separation of the isomers. nist.gov Chiral GC columns, with stationary phases containing chiral selectors, can be used for the direct separation of the enantiomers of the derivatized diol.

The data table below presents typical GC conditions that could be applied to the analysis of derivatized this compound, based on established methods for similar bicyclic alcohols and diols. nist.govnist.gov

Table 2: Illustrative GC Conditions for this compound Analysis (after derivatization)
ParameterCondition
Column TypeCapillary
Stationary Phase5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5MS)
Column Dimensions30 m length x 0.25 mm i.d. x 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250°C
Temperature ProgramInitial: 60°C, hold 2 min; Ramp: 5°C/min to 240°C; Hold: 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
DerivatizationSilylation (e.g., with BSTFA to form TMS ethers)

Theoretical and Computational Studies of Bicyclo 2.2.1 Heptane 2,3 Diol

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For the bicyclo[2.2.1]heptane framework, these calculations help in understanding its rigid structure and the electronic effects of substituents.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure and energetics of organic molecules. DFT calculations have been employed to investigate the mechanisms of reactions that form the bicyclo[2.2.1]heptane skeleton. For instance, studies on the gold(I)-catalyzed cycloisomerizations of 3-alkoxy-1,6-diynes to form bicyclo[2.2.1]heptanes have utilized DFT to rationalize experimental observations, such as how the choice of solvent can control the reaction's outcome. rsc.org

These calculations revealed that the reaction mechanism is highly dependent on the polarity of the solvent. In a less polar solvent like toluene, the reaction proceeds through a key allyl-gold species, leading to the desired bridged bicyclo[2.2.1]heptane product. rsc.org Conversely, in a more polar solvent, the mechanism shifts to favor an alkyl-gold species, resulting in a different, monocyclic product. rsc.org This demonstrates the power of DFT in predicting and explaining complex reaction pathways.

DFT methods are also used to design and study bicyclo[2.2.1]heptane derivatives with specific properties, such as for use as high-energy density compounds. researchgate.net By calculating properties like heat of formation (HOF), density, and detonation performance, researchers can theoretically screen potential candidates before undertaking complex synthesis. researchgate.net These studies show that the energetic properties can be tuned by introducing specific functional groups (e.g., -NO2) onto the bicyclo[2.2.1]heptane core. researchgate.net

Table 1: DFT Calculated Energy Barriers for Bicyclo[2.2.1]heptane Synthesis rsc.org
SolventKey IntermediateCalculated Energy Barrier (kcal/mol)Primary Product
Toluene (Less Polar)Allyl-gold species24.1Bridged Ring Product
1,2-Dichloroethane (Polar)Alkyl-gold species29.2Monocyclic Product

The rigid bicyclic structure of bicyclo[2.2.1]heptane limits its conformational freedom compared to acyclic or monocyclic compounds. However, substituents like the diol group can still exhibit rotational flexibility. Computational methods are used to perform conformational analysis to identify the most stable arrangements of these substituent groups.

For example, in a computational study of diastereoisomers of 2-fluorobicyclo[2.2.1]heptan-7-ols, a closely related system, quantum-chemical calculations were used to map the potential energy surface (PES) by systematically rotating the hydroxyl group. beilstein-journals.org This analysis helps to identify the energy minima, which correspond to the most stable conformers. beilstein-journals.org The relative energies of these conformers are determined by a combination of factors, including steric hindrance and stereoelectronic interactions like intramolecular hydrogen bonding. beilstein-journals.org Through techniques such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses, it was determined that an F∙∙∙HO intramolecular hydrogen bond contributes to the stabilization of the syn-exo isomer. beilstein-journals.org A similar approach can be applied to bicyclo[2.2.1]heptane-2,3-diol to understand the preferred orientations of the two hydroxyl groups and the role of intramolecular hydrogen bonding between them.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are essential computational techniques for studying how molecules like this compound derivatives interact with biological macromolecules, particularly proteins and receptors. These methods are crucial in the field of drug design and discovery.

The bicyclo[2.2.1]heptane scaffold is used in medicinal chemistry to create conformationally constrained analogues of natural molecules. By locking the flexible sugar moiety of a nucleotide into a rigid bicyclic structure, researchers can probe the specific conformations required for binding to a receptor. P2Y receptors, a family of G protein-coupled receptors activated by nucleotides, are important drug targets. wikipedia.orgd-nb.info

Molecular modeling has been instrumental in understanding the interactions of nucleotide analogues containing a 2-oxa-bicyclo[2.2.1]heptane ring system with the P2Y₁ receptor. nih.gov This rigid ring system locks the pseudoribose part of the nucleotide into a specific "North (N)" conformation. nih.gov Docking simulations of these analogues into a model of the P2Y₁ receptor help to visualize the binding mode and rationalize the observed binding affinities. nih.gov

For instance, a cLNA (carbocyclic locked nucleic acid) bisphosphate derivative incorporating the oxabicyclo[2.2.1]heptane system was found to be a potent ligand for the human P2Y₁ receptor. nih.gov Modeling studies indicated that the bound conformation of this analogue required only minimal adjustment to fit into the receptor's binding site and establish optimal interactions. nih.gov This suggests that the rigid "N" conformation enforced by the bicyclic system is highly favorable for binding. nih.gov Such studies are critical for structure-based drug design, allowing for the rational optimization of ligand affinity and selectivity.

Table 2: P2Y₁ Receptor Binding and Activity of Bicyclic Nucleotide Analogues nih.gov
CompoundBicyclic SystemBinding Affinity (Ki, nM)Antagonist Activity (IC₅₀)
MRS2584 (21)2-oxa-bicyclo[2.2.1]heptane22.5650 nM
TNA bisphosphate (9)L-α-threofuranose-15.3 µM

Beyond ligand-receptor interactions, molecular modeling provides mechanistic insights into how molecules participate in or are formed by catalytic processes. As discussed previously, DFT calculations have been used to elucidate the step-by-step mechanism of the gold-catalyzed synthesis of the bicyclo[2.2.1]heptane core. rsc.org These computational studies can identify transition states and intermediates that are often difficult or impossible to observe experimentally, providing a complete energetic profile of the reaction pathway.

Furthermore, derivatives of bicyclo[2.2.1]heptane have been developed as novel reagents for organocatalytic reactions. For example, spiro[bicyclo[2.2.1]heptane-2,4′- nih.govmdpi.comdioxolane]-3′,5′-dione, a structurally complex cyclic peroxide, has been effectively used for the direct hydroxylation of aromatic substrates and the syn-dihydroxylation of alkenes. uni-giessen.de Computational studies can be used to model the transition states of these reactions, helping to explain the reactivity and selectivity of this reagent. By understanding the mechanism at a molecular level, catalysts and reagents can be further refined for improved performance and broader applications.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

The intrinsic chirality and conformational rigidity of the bicyclo[2.2.1]heptane skeleton make its diol derivatives exceptional chiral building blocks and auxiliaries in asymmetric synthesis. These compounds serve as foundational structures from which more complex chiral molecules can be constructed with a high degree of stereocontrol. Their rigid nature helps to dictate the facial selectivity of approaching reagents, thereby enabling the synthesis of enantiomerically pure products.

Enantiopure bicyclo[2.2.1]heptane diols are valuable synthons for the preparation of a variety of chiral ligands and auxiliaries. For instance, the synthesis of enantiopure (+) and (-) bicyclo[2.2.1]heptan-syn-2,7-diol has been achieved through lipase-catalyzed transesterifications, yielding products with excellent enantiomeric excess (up to 99%) researchgate.net. These diols are promising chiral ligands for asymmetric synthesis due to their rigid molecular structures and favorable stereochemistry for metal coordination researchgate.net. The stereospecific synthesis of valuable chiral building blocks often employs enzymatic resolutions, highlighting the importance of these scaffolds in asymmetric synthesis.

Furthermore, the desymmetrization of meso-bicyclo[2.2.1]heptene derivatives is a powerful strategy for accessing enantiomerically pure compounds. For example, the asymmetric dihydroxylation of diethyl bicyclo[2.2.1]hept-5-ene-trans-dicarboxylate can be used to achieve kinetic resolution, although the enantioselectivity may vary depending on the specific ligands and reaction conditions used ru.nl. This approach underscores the utility of the bicyclo[2.2.1]heptane framework in creating stereochemically complex molecules from achiral or meso starting materials.

Derivatives of bicyclo[2.2.1]heptane-2,3-diol play a crucial role as chiral catalysts and ligands in a wide array of enantioselective reactions. Their well-defined three-dimensional structure is instrumental in creating a chiral environment around a catalytic metal center, which in turn directs the stereochemical outcome of the reaction.

One notable application is in the enantioselective addition of organozinc reagents to aldehydes. Chiral amino alcohols and aminodiols derived from the bicyclo[2.2.1]heptane framework, such as those synthesized from (+)-camphor, have been successfully employed as ligands in the enantioselective diethylzinc (B1219324) addition to benzaldehyde (B42025), achieving moderate enantioselectivity researchgate.netscirp.org222.198.130. The rigid backbone of these ligands is key to inducing asymmetry in the transition state of the reaction.

Moreover, the bicyclo[2.2.1]heptane scaffold is utilized in the development of catalysts for other important transformations. For example, chiral phosphine-phosphoramidite ligands incorporating this framework have been applied in palladium-catalyzed asymmetric allylic alkylation, yielding enantiomeric excesses of up to 53% researchgate.net. Additionally, the desymmetrization of meso-diols, a key strategy in asymmetric synthesis, can be achieved through enantioselective oxidation catalyzed by chiral complexes, where the bicyclic structure can contribute to the stereochemical control nih.gov. The relative stability of boronic esters derived from bicyclo[2.2.1]heptane-exo,exo-2,3-diols also points to their potential utility in reactions involving chiral boronic esters researchgate.net.

Development of Chiral Ligands for Catalysis

The rigid bicyclo[2.2.1]heptane framework is a popular scaffold for the design and synthesis of novel chiral ligands for asymmetric catalysis. The fixed spatial arrangement of substituents on this backbone allows for the precise positioning of coordinating atoms, which is essential for effective stereochemical communication between the ligand and the substrate.

A variety of chiral ligands based on the bicyclo[2.2.1]heptane skeleton have been developed and successfully applied in transition metal-catalyzed reactions. These ligands often feature phosphine (B1218219), amine, or alcohol functionalities that can coordinate to a metal center. The synthesis of these ligands frequently starts from readily available bicyclic precursors, and their modular nature allows for the fine-tuning of steric and electronic properties to optimize catalytic performance.

For instance, novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton have been synthesized through rhodium-catalyzed asymmetric arylative bis-cyclization nih.gov. These ligands have proven effective in subsequent asymmetric transformations, demonstrating the principle of ligand-accelerated catalysis nih.gov. The development of such ligands is a continuous area of research, with the goal of achieving higher enantioselectivities and broader substrate scope in asymmetric catalysis.

Diphosphite and diphosphinite ligands incorporating the bicyclo[2.2.1]heptane backbone have shown significant promise in asymmetric catalysis, particularly in rhodium-catalyzed reactions. The rigidity of the bicyclic framework in these ligands helps to establish a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.

A notable example is the development of a new class of bidentate diphosphite and diphosphinite ligands derived from norbornadiene researchgate.net. These ligands have demonstrated excellent enantioselectivities (up to 99.9% ee) in the rhodium(I)-catalyzed asymmetric hydrogenation of olefin derivatives researchgate.net. Another diphosphinite, (1R,2R,4R,5R)-2,5-bis(diphenylphosphinoxy)bicyclo[2.2.1]heptane, has been shown to be an efficient ligand in the regioselective hydroformylation of styrene, exhibiting a high turnover frequency oup.com. The "bite angle" of these diphosphine ligands, which is influenced by the bicyclic structure, is a critical parameter in determining the selectivity of the catalytic reaction oup.comgoogle.com.

Ligand TypeApplicationCatalyst SystemEnantioselectivity (ee)
Diphosphite/DiphosphiniteAsymmetric HydrogenationRh(I)Up to 99.9%
DiphosphiniteHydroformylation of StyreneRh(I)High Regioselectivity

Norbornene and its derivatives, which are closely related to this compound, play a significant role as ligands in transition metal catalysis, most notably in palladium-catalyzed reactions. In what is often termed "cooperative catalysis," norbornene can act as a transient ligand that facilitates challenging C-H activation and functionalization reactions.

The mechanism of Pd/norbornene-catalyzed reactions typically involves a series of steps including ortho-C-H activation, norbornene insertion into the Pd-C bond, and subsequent functionalization. This catalytic system has enabled the development of novel methods for the meta-C-H functionalization of arenes, a traditionally difficult transformation to achieve selectively rsc.org. The unique reactivity of the strained double bond in norbornene is crucial for its role in these catalytic cycles rsc.org.

Furthermore, late transition metal complexes, including those of palladium and nickel, are effective catalysts for the polymerization of norbornene itself. The choice of ligands on the metal center can influence the polymerization mechanism and the properties of the resulting polymer researchgate.nethhu.de. For instance, palladium complexes with N-heterocyclic carbene ligands are highly active for the polymerization of various norbornene derivatives researchgate.net.

Chiral aminodiol and amino alcohol ligands derived from the bicyclo[2.2.1]heptane skeleton have been extensively studied for their applications in asymmetric synthesis. These ligands, which contain both nitrogen and oxygen donor atoms, can form stable chelate complexes with metal ions, thereby creating a well-defined chiral environment for catalysis.

A prominent source for these ligands is (+)-camphor, a naturally occurring bicyclic ketone. Syntheses starting from camphor (B46023) have yielded a range of 1,3- and 1,4-amino alcohols and aminodiols researchgate.netscirp.org222.198.130. These ligands have been successfully utilized in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for testing the efficacy of new chiral ligands researchgate.netscirp.org222.198.130. For example, (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylthis compound, derived from camphor, has been shown to catalyze this reaction with moderate enantioselectivity researchgate.netscirp.org222.198.130.

The development of new synthetic routes to these ligands and the expansion of their applications in other asymmetric transformations remain active areas of research. The modular nature of their synthesis allows for the systematic variation of their structure to optimize their performance in specific catalytic reactions. A new class of chiral non-racemic γ- and δ-amino alcohols based on bicyclo[2.2.1]heptane have also been synthesized and used as catalysts in the asymmetric diethylzinc addition to benzaldehyde researchgate.net.

LigandStarting MaterialApplication
(1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylthis compound(+)-CamphorEnantioselective diethylzinc addition to benzaldehyde
Chiral γ- and δ-amino alcoholsBicyclo[2.2.1]heptane derivativesAsymmetric diethylzinc addition to benzaldehyde

Precursors for Polymeric Materials

Bicyclo[2.2.1]heptane derivatives, particularly norbornene, are valuable monomers for the synthesis of advanced polymeric materials. The polymerization of these strained cyclic olefins can proceed through different mechanisms, leading to polymers with a range of unique and desirable properties.

Vinyl-type addition polymerization of norbornene, catalyzed by late transition metal complexes, yields saturated polynorbornene. This material is known for its high transparency, excellent thermal stability, high chemical resistance, and good UV resistance mdpi.com. The choice of catalyst and ligands plays a crucial role in controlling the polymer's microstructure and, consequently, its physical properties mdpi.com. For instance, nickel and palladium complexes have been shown to be active catalysts for this type of polymerization hhu.de.

Another important class of materials is cyclic olefin copolymers (COCs), which are produced by the copolymerization of norbornene with ethylene (B1197577) or other olefins researchgate.net. These amorphous copolymers are strong, stiff, and highly transparent, with excellent moisture barrier and electrical properties researchgate.net. The development of new catalysts, including those based on late transition metals, continues to expand the range of accessible COCs with tailored properties for various applications, from packaging to optics.

Furthermore, the dicarboxylic acid and dianhydride derivatives of bicyclo[2.2.1]heptane are used as monomers for the synthesis of polyimides and other high-performance polymers. These monomers impart rigidity and thermal stability to the polymer backbone.

Condensation Polymerization for Polycarbonates and Other Polymers

The diol functionality of this compound allows it to undergo condensation polymerization with various co-monomers to produce high-performance polymers such as polycarbonates and polyesters. The incorporation of this rigid bicyclic unit into the polymer backbone significantly restricts rotational freedom, leading to materials with high glass transition temperatures (Tg) and enhanced thermal stability. researchgate.net For instance, polycarbonates derived from this compound exhibit higher thermal resistance compared to conventional polycarbonates. researchgate.net This makes them attractive for applications requiring robust materials that can withstand high temperatures.

Derivatives of bicyclo[2.2.1]heptane have been explored in the synthesis of polyurethanes. google.comepo.org For example, a bio-based diol monomer, 2,2:3,3-bis(4′-hydroxymethylethylenedioxy)-1,7,7-trimethylbicyclo[2.2.1]heptane, derived from camphor and glycerol, has been successfully used to create polycarbonates with high molecular weights and thermal stability, with decomposition temperatures exceeding 350 °C and glass transition temperatures ranging from 128 to 151 °C. researchgate.net

Table 1: Thermal Properties of Polymers Incorporating Bicyclo[2.2.1]heptane Derivatives

Polymer Type Bicyclo[2.2.1]heptane Derivative Glass Transition Temperature (Tg) Decomposition Temperature (Td)
Homopolycarbonate 2,2:3,3-bis(4′-hydroxymethylethylenedioxy)-1,7,7-trimethylbicyclo[2.2.1]heptane 128 - 151 °C > 350 °C

Ring-Opening Metathesis Polymerization (ROMP) Monomers

Derivatives of the bicyclo[2.2.1]heptane framework, particularly those containing a double bond (norbornene derivatives), are key monomers in Ring-Opening Metathesis Polymerization (ROMP). mdpi.comsciforum.net This polymerization technique is a powerful tool for creating high molecular weight polymers with controlled architectures. mdpi.comsciforum.net While this compound itself is saturated, it serves as a precursor for synthesizing functionalized norbornene monomers.

The rigid bicyclic structure is preserved in the resulting polymer, influencing its physical and chemical properties. ROMP of norbornene and its derivatives can be initiated by a variety of transition metal catalysts, including those based on ruthenium, molybdenum, and tungsten, to produce polynorbornenes with high molecular weights. mdpi.com The properties of these polymers can be tuned by modifying the functional groups on the norbornene monomer. For example, the ROMP of 7-oxanorbornene derivatives is a method for synthesizing high molecular weight polymers using commercially available ruthenium catalysts. sciforum.net

Photoresist Material Development for Microelectronics

Polymers derived from norbornene, which can be synthesized from bicyclo[2.2.1]heptane precursors, are crucial in the microelectronics industry as photoresist materials. Photoresists are light-sensitive materials used to pattern integrated circuits in a process called photolithography. The high transparency of polynorbornenes, particularly in the deep ultraviolet (DUV) region, and their excellent thermal stability make them suitable for these advanced applications.

The rigid bicyclo[2.2.1]heptane unit contributes to the high glass transition temperature (Tg) of the photoresist polymer, which is essential for maintaining pattern fidelity during thermal processing steps. Furthermore, the structure of these polymers provides good etch resistance, another critical property for successful pattern transfer. Norbornene derivatives are specifically valuable as monomers for photoresists used in patterning integrated circuits.

Scaffolds for Supramolecular Chemistry and Functional Materials

The well-defined three-dimensional structure of this compound makes it an excellent scaffold for building complex supramolecular architectures and functional materials. The diol groups provide specific points for hydrogen bonding and coordination with other molecules.

Anion Recognition Structures

The precise orientation of the hydroxyl groups in this compound allows it to act as a recognition site for anions. The diol can form specific hydrogen bonds with anions, effectively "binding" them. This principle has been used to design and synthesize molecular receptors for various anions. The rigid bicyclic framework ensures that the hydrogen-bonding hydroxyl groups are held in a pre-organized conformation, which enhances their binding affinity and selectivity for specific anions. This has led to the development of peptide-triazole hybrid receptors for anion recognition. acs.org

Metal-Organic Cage Assembly

This compound and its derivatives can serve as organic ligands in the construction of metal-organic cages (MOCs). mdpi.com MOCs are discrete, three-dimensional structures formed by the self-assembly of metal ions and organic ligands. The diol groups can coordinate to metal centers, and the rigid bicyclic backbone acts as a structural strut, directing the assembly into specific cage-like architectures. mdpi.com These cages can have internal cavities capable of encapsulating guest molecules, leading to applications in areas such as catalysis, drug delivery, and separations. The ability to tune the self-assembly of these cages through external stimuli like temperature and solvent changes is an active area of research. nih.gov

Ion Exchange Membranes

Polymers incorporating the bicyclo[2.2.1]heptane structure are being investigated for use in ion exchange membranes, particularly for fuel cell applications. By chemically modifying the bicyclic unit to include ionic groups (e.g., sulfonic acid groups), polymers can be created that selectively transport ions, such as protons. The rigidity and thermal stability imparted by the bicyclo[2.2.1]heptane backbone contribute to the mechanical and thermal robustness of the resulting membranes, which is crucial for long-term performance in fuel cells. Research has shown that cation exchange resins can be used as acid catalysts for reactions involving bicyclo[2.2.1]heptene derivatives.

Applications in Oligonucleotide Synthesis

The field of oligonucleotide synthesis is critical for the development of therapeutics, diagnostics, and research tools. A key component in the solid-phase synthesis of these molecules is the linker, which attaches the growing oligonucleotide chain to a solid support. While traditionally, nucleoside-specific linkers were used, universal linkers have gained prominence due to their versatility and efficiency. Bicyclic diols, a class of compounds to which this compound belongs, have been explored for their potential as universal linkers.

Universal Linkers for Solid-Phase Synthesis

Universal linkers provide a significant advantage in automated solid-phase oligonucleotide synthesis by allowing the use of a single type of solid support regardless of the initial nucleoside to be attached. This simplifies the synthesis process, reduces costs, and is particularly beneficial for the synthesis of modified oligonucleotides or those with non-standard 3'-termini.

The fundamental principle behind many universal linkers lies in their ability to be cleaved from the synthesized oligonucleotide under standard deprotection conditions, leaving a 3'-hydroxyl group. Diol-based universal linkers, such as those based on bicyclic scaffolds, are designed to achieve this through a specific chemical mechanism. Although specific research on this compound as a universal linker is not widely documented in publicly available literature, the principles of its potential application can be understood by examining related structures like Bicyclo[2.2.2]octane-2,3-diol and benzo-fused 7-oxathis compound derivatives, which have been investigated for this purpose. dntb.gov.ua

The proposed mechanism for a diol-based universal linker, such as one derived from this compound, would involve the following steps:

Attachment to the Solid Support: One of the hydroxyl groups of the diol is used to attach the linker to the solid support, often via a succinyl or other appropriate spacer arm.

Initiation of Oligonucleotide Synthesis: The second hydroxyl group serves as the point of attachment for the first phosphoramidite (B1245037) building block of the oligonucleotide chain.

Chain Elongation: The oligonucleotide chain is synthesized in the 3' to 5' direction using standard phosphoramidite chemistry.

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the universal linker and the solid support, and protecting groups are removed, typically using aqueous ammonia. The vicinal diol structure of the linker is crucial at this stage. The basic conditions facilitate the formation of a cyclic phosphate (B84403) at the 3'-end, which is then readily hydrolyzed to yield the desired oligonucleotide with a free 3'-hydroxyl group.

The rigid bicyclic structure of this compound could offer advantages in this context. The conformational rigidity can ensure a well-defined spatial arrangement of the diol groups, potentially influencing the efficiency of the cleavage reaction. acs.orgresearchgate.net Furthermore, the stability of the bicyclic scaffold under the various conditions of oligonucleotide synthesis is a critical factor.

Interactive Data Table: Due to the lack of specific experimental data for this compound as a universal linker in the reviewed literature, a data table with research findings cannot be generated.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Stereoselectivity and Yield

The synthesis of bicyclo[2.2.1]heptane derivatives, including the diol, has traditionally relied on foundational reactions like the Diels-Alder cycloaddition. nih.govlboro.ac.uk However, the demand for enantiomerically pure isomers for applications in areas like asymmetric catalysis and advanced materials necessitates the development of more sophisticated synthetic strategies. Future research is focused on pioneering new methods that offer superior control over stereoselectivity and significantly improve reaction yields.

Key research thrusts include the development of novel catalytic systems for the asymmetric dihydroxylation of the norbornene precursor. While methods exist, achieving high diastereoselectivity and enantioselectivity simultaneously remains a challenge. Strategies involving chiral catalysts, potentially incorporating transition metals or organocatalysts, are being explored to direct the facial attack of oxidizing agents. Furthermore, enzymatic resolutions and desymmetrization of meso-precursors are emerging as powerful tools for accessing specific stereoisomers that are difficult to obtain through traditional chemical synthesis. researchgate.net The goal is to create more atom-economical and environmentally benign synthetic routes, moving away from stoichiometric reagents towards catalytic processes.

Synthetic StrategyTarget OutcomeResearch Focus
Asymmetric DihydroxylationHigh diastereo- and enantioselectivityDevelopment of novel chiral transition metal catalysts and organocatalysts.
Enzymatic ResolutionAccess to specific enantiopure diolsScreening and engineering of enzymes for kinetic resolution of racemic diols.
DesymmetrizationEnantioselective synthesis from meso-precursorsApplication of chiral reagents or catalysts to differentiate prochiral centers.
Flow ChemistryImproved yield, safety, and scalabilityOptimization of reaction conditions (temperature, pressure, catalysts) in continuous flow reactors.

Discovery of New Catalytic Applications and Ligand Designs

The stereochemically well-defined structure of bicyclo[2.2.1]heptane-2,3-diol makes it an excellent chiral scaffold for the design of novel ligands for asymmetric catalysis. The diol functionality provides convenient handles for modification and coordination to metal centers.

Future research will focus on synthesizing libraries of ligands derived from this compound and screening them in a wide range of catalytic asymmetric reactions. These reactions include, but are not limited to, hydrogenations, C-C bond-forming reactions, and cycloadditions. researchgate.net For instance, chiral diols derived from camphor (B46023), a related bicyclo[2.2.1]heptane derivative, have been successfully used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. scirp.org This precedent suggests that ligands based on the this compound core could exhibit high efficiency and selectivity. The rigid backbone of the ligand can create a well-defined chiral pocket around the metal center, enabling precise control over the stereochemical outcome of the reaction. The development of bidentate and polydentate ligands from this scaffold is a particularly promising avenue for creating highly active and selective catalysts. metu.edu.tr

Ligand TypePotential Catalytic ApplicationDesign Principle
Chiral DiphosphinesAsymmetric Hydrogenation, Cross-CouplingLinking phosphine (B1218219) groups to the diol backbone to create a chelating ligand.
Salen-type LigandsAsymmetric Epoxidation, AziridinationCondensation of the corresponding diamine derivative with salicylaldehydes. metu.edu.tr
Amino Alcohol LigandsAsymmetric Alkylations, ReductionsSelective functionalization of one hydroxyl group to an amino group. scirp.org
Bidentate Diol LigandsLewis Acid CatalysisDirect use of the diol for coordinating to main group or transition metals.

Integration into Advanced Materials Science for Bespoke Polymer Design

The inherent rigidity and defined stereochemistry of the bicyclo[2.2.1]heptane framework are highly desirable attributes for the creation of advanced polymers with tailored properties. The incorporation of this compound as a monomer or a cross-linking agent can impart significant improvements in the thermal stability, mechanical strength, and optical properties of polymers.

Emerging research is directed towards synthesizing novel polyimides, polyesters, and polycarbonates incorporating the this compound unit. researchgate.net These materials are expected to exhibit high glass transition temperatures and enhanced dimensional stability due to the restricted rotational freedom of the bicyclic structure. Such polymers are candidates for applications in electronics, aerospace, and as gas separation membranes. researchgate.netresearchgate.net Furthermore, the diol functionality allows for the creation of intricate polymer architectures, including hyperbranched polymers and dendrimers. The controlled polymerization of functionalized norbornene derivatives is a key area of interest, with different polymerization mechanisms (e.g., ring-opening metathesis polymerization, addition polymerization) leading to polymers with distinct backbone structures and properties. researchgate.net

Polymer ClassKey Property EnhancementPotential Application
PolyimidesIncreased thermal stability, low dielectric constantMicroelectronics, flexible displays. researchgate.net
PolyestersImproved mechanical strength, higher glass transition temp.High-performance fibers, engineering plastics.
PolycarbonatesEnhanced optical clarity, scratch resistanceOptical lenses, data storage media.
Epoxy ResinsIncreased rigidity and thermal resistanceAdvanced composites, high-performance adhesives.

Computational Design and Prediction of Reactivity and Selectivity in Novel this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and development of new molecules and materials. In the context of this compound, computational methods can provide profound insights into its reactivity and guide the design of novel derivatives with specific, targeted properties.

Future research will heavily rely on quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the stereochemical outcomes of synthetic reactions. researchgate.net By modeling the transition states of reactions involving bicyclo[2.2.1]heptane derivatives, researchers can understand the origins of facial selectivity and rationally design substrates and catalysts to favor the formation of a desired stereoisomer. researchgate.netbeilstein-archives.org Similarly, computational screening can be used to predict the efficacy of new ligands derived from this compound in asymmetric catalysis, saving significant experimental time and resources. In materials science, molecular dynamics simulations can predict the bulk properties of polymers incorporating the bicyclic diol, such as their mechanical moduli, thermal properties, and transport characteristics, thereby guiding the design of materials for specific high-performance applications. researchgate.net

Computational MethodResearch ApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction mechanism and stereoselectivity studiesTransition state energies, product ratios, origins of selectivity. researchgate.netbeilstein-archives.org
Molecular Dynamics (MD)Prediction of polymer propertiesGlass transition temperature, mechanical strength, gas permeability.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzyme-catalyzed reactionsUnderstanding enzyme selectivity for resolution of diols.
Virtual ScreeningDesign of new catalytic ligandsPrediction of binding affinities and enantioselectivities for catalyst design.

Q & A

Q. What are the key physicochemical properties of Bicyclo[2.2.1]heptane-2,3-diol critical for experimental design?

Q. What synthetic routes are available for this compound and its derivatives?

Q. How is spectroscopic characterization performed for this compound?

Q. How can derivatives of this compound be optimized as chiral ligands in asymmetric catalysis?

  • Method : Introduce pyridinyl or piperidinyl groups via alkylation ().
  • Optimization : Use PtO₂-catalyzed hydrogenation to control stereochemistry.
  • Application : Test enantioselectivity in Et₂Zn additions to aldehydes (e.g., 66% ee achieved) (). Reference:

Q. What role does this diol play in solid-phase oligonucleotide synthesis?

The diol serves as a universal linker due to its rigid bicyclic framework, enabling stable phosphodiester bond formation. Phenanthrene-fused derivatives enhance stacking interactions with oligonucleotides (). Reference:

Q. What unexpected reactions occur during oxidation of this diol, and how are they mitigated?

  • Swern Oxidation : Pyrazine-fused derivatives undergo ring-opening instead of ketone formation ( ).
  • Mitigation : Adjust solvent polarity (e.g., DCM/hexane mixtures) and temperature to suppress side reactions. Reference:

Q. How is computational modeling used to predict stereoelectronic effects in derivatives?

  • 3D Structural Analysis : Density functional theory (DFT) optimizes geometries (e.g., endo/exo configurations) ().
  • Steric Maps : Visualize substituent effects on reactivity (e.g., methyl groups in camphor-based analogs) (). Reference:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.